

3-Bromophenol: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of **3-Bromophenol**, a key intermediate in various fields of chemical synthesis. The information is presented to support research and development activities, with a focus on data clarity and practical experimental guidance.

Core Physical and Chemical Properties

3-Bromophenol, also known as m-bromophenol, is a substituted aromatic compound. It presents as a solid or liquid with a low melting point, ranging in appearance from colorless to a pale yellow or brownish hue.[1][2] It is characterized by a phenolic odor.[2] This compound is stable under normal laboratory conditions but is sensitive to light.[1][2]

Quantitative Data Summary

The key physical and chemical properties of **3-Bromophenol** are summarized in the table below for easy reference and comparison.



| Property | Value | Reference(s) |
|--|-----------------------------------|--------------|
| Molecular Formula | C ₆ H ₅ BrO | [1][3] |
| Molecular Weight | 173.01 g/mol | [1][3][4] |
| CAS Number | 591-20-8 | [1][2][5] |
| Melting Point | 28-33 °C | [4][5][6] |
| Boiling Point | 235-236.5 °C | [1][4][5] |
| Density | ~1.63 g/cm ³ | [1][5][7] |
| рКа | 9.03 (at 25 °C) | [1][4] |
| LogP (Octanol/Water Partition Coefficient) | 2.63 | [4] |
| Flash Point | >110 °C (>230 °F) | [4][8] |
| Refractive Index | 1.595-1.599 | [1][8] |

Solubility Profile

3-Bromophenol exhibits the following solubility characteristics:

| Solvent | Solubility | Reference(s) |
|----------------------|----------------------------|--------------|
| Water | Insoluble/Slightly Soluble | [1][2] |
| Ethanol | Soluble | [1][4] |
| Ether | Soluble | [1][4] |
| Chloroform | Soluble | [1][4] |
| Carbon Tetrachloride | Slightly Soluble | [4] |
| Alkali | Soluble | [4] |
| | | |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3-Bromophenol**.



NMR Spectroscopy

- ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
- ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in **3-Bromophenol**.

Chemical Properties and Reactivity

3-Bromophenol is a versatile intermediate in organic synthesis, primarily due to the reactivity of its hydroxyl group and the bromo-substituted aromatic ring.[2][5] It participates in a variety of reactions, making it a valuable building block for pharmaceuticals, agrochemicals, and dyes.[1] [2][5]

Key reactions include:

- Etherification (Williamson Ether Synthesis): The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.
- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
- Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling): The carbon-bromine bond can participate in cross-coupling reactions to form new carbon-carbon bonds. This is a powerful method for constructing biaryl compounds.

Experimental Protocols

The following are detailed methodologies for key experiments involving **3-Bromophenol**.



Synthesis of 3-Bromophenol via Diazotization of 3-Aminophenol

This is a common laboratory-scale synthesis of **3-bromophenol**.[1]

Materials:

- 3-Aminophenol
- Sulfuric Acid (concentrated)
- Sodium Nitrite
- Cuprous Bromide
- · Hydrobromic Acid
- · Diethyl Ether
- Sodium Chloride
- · Anhydrous Magnesium Sulfate

Procedure:

- Diazotization: Dissolve 3-aminophenol in a cooled solution of sulfuric acid in water (below 10
 °C). Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low
 temperature.
- Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. Add the freshly prepared diazonium salt solution dropwise to the cuprous bromide solution.
- Hydrolysis and Isolation: Gently heat the reaction mixture to hydrolyze the intermediate. After cooling, perform a steam distillation.
- Extraction: Saturate the distillate with sodium chloride and extract with diethyl ether.



Drying and Purification: Dry the combined ether extracts over anhydrous magnesium sulfate.
 Filter and remove the ether by distillation. The crude 3-bromophenol is then purified by vacuum distillation.



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Caption: Synthesis of **3-Bromophenol** from 3-Aminophenol.

Williamson Ether Synthesis of 3-Pentyloxyphenol

The following is a representative protocol for the etherification of **3-bromophenol**.

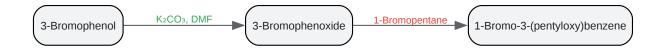
Materials:

- 3-Bromophenol
- 1-Bromopentane
- Potassium Carbonate
- Dimethylformamide (DMF)
- Diethyl Ether
- Water
- Brine
- Anhydrous Magnesium Sulfate
- Silica Gel

Procedure:



- Reaction Setup: To a solution of **3-Bromophenol** (1.0 eq) in DMF, add potassium carbonate (1.5-2.0 eq) and 1-bromopentane (1.1-1.2 eq).
- Reaction: Heat the mixture at 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and filter. Dilute the filtrate with diethyl ether.
- Extraction: Wash the ether solution successively with water and brine.
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.



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Caption: Williamson Ether Synthesis with **3-Bromophenol**.

Suzuki Coupling of 3-Bromophenol with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki coupling reaction.

Materials:

- 3-Bromophenol
- Phenylboronic Acid
- Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
- Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

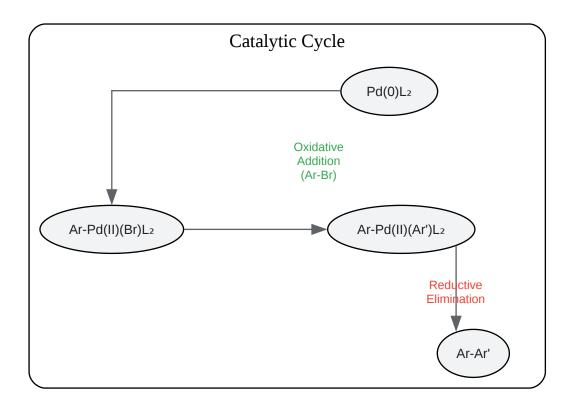


- Solvent (e.g., Toluene/Water or Dioxane/Water)
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate
- Silica Gel

Procedure:

- Reaction Setup: In a reaction vessel, combine **3-bromophenol** (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 eq).
- Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.
- Solvent Addition: Add the degassed solvent system.
- Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
- Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
- Extraction and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Purification: Filter, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.





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Caption: Simplified Catalytic Cycle of Suzuki Coupling.

Safety and Handling

3-Bromophenol is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. Store in a tightly closed container in a cool, dry place away from light and incompatible substances such as oxidizing agents.[2]

Applications in Research and Drug Development

3-Bromophenol serves as a crucial intermediate in the synthesis of a wide array of molecules with biological activity. Its utility stems from the ability to introduce a substituted phenolic moiety into a target structure. It is a precursor for the synthesis of pharmaceuticals, including analgesics and anti-tuberculosis drugs, as well as agrochemicals and dyes.[1] The reactivity of both the hydroxyl group and the bromine atom allows for diverse synthetic transformations,



making it a valuable tool for medicinal chemists and drug development professionals in the creation of novel compounds.[5][6]

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